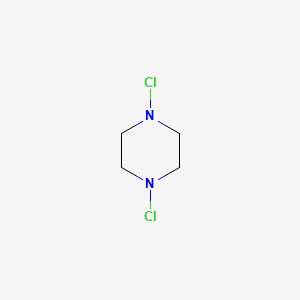

1,4-Dichloropiperazine

Beschreibung

1,4-Dichloropiperazine (DCP) is a piperazine derivative with two chlorine atoms substituted at the 1- and 4-positions of the six-membered ring. Its synthesis is often linked to the degradation of 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of hypochlorous acid (HOCl), forming a chloroammonium cation intermediate that undergoes oxidative fragmentation to yield DCP and formaldehyde . DCP has garnered interest in medicinal chemistry, particularly as a cytotoxic agent. For example, a 7,8-dichloropiperazine analog (compound 54) demonstrated potent activity against acute myeloid leukemia (AML) cells, with >30-fold selectivity over non-cancerous cell lines .

Eigenschaften

CAS-Nummer |

6830-31-5 |

|---|---|

Molekularformel |

C4H8Cl2N2 |

Molekulargewicht |

155.02 g/mol |

IUPAC-Name |

1,4-dichloropiperazine |

InChI |

InChI=1S/C4H8Cl2N2/c5-7-1-2-8(6)4-3-7/h1-4H2 |

InChI-Schlüssel |

GFONQKMYYYOAMC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.

Aza-Michael addition: This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

Industrial Production Methods: Piperazine derivatives, including 1,4-dichloro-piperazine, can be produced industrially through the cyclization of ethylenediamine with dichloroethane or monoethanolamine. These methods are preferred due to their high selectivity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Piperazine, 1,4-dichloro- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions to replace the chlorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted piperazines.

Oxidation Products: Oxidation can lead to the formation of piperazine N-oxides.

Wissenschaftliche Forschungsanwendungen

Chemistry: Piperazine, 1,4-dichloro- is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is studied for its potential use in medicinal chemistry, particularly in the development of drugs targeting the central nervous system and as antiparasitic agents .

Industry: In the industrial sector, piperazine derivatives are used in the production of surfactants, resins, and polymers. They also serve as corrosion inhibitors and catalysts in various chemical processes .

Wirkmechanismus

Piperazine, 1,4-dichloro- exerts its effects primarily through interactions with biological targets such as GABA receptors. It acts as a GABA receptor agonist, binding directly to the receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, making it effective as an anthelmintic agent .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.